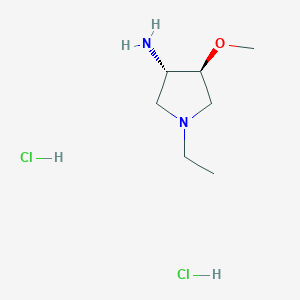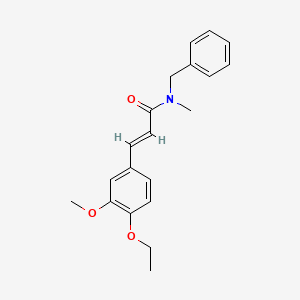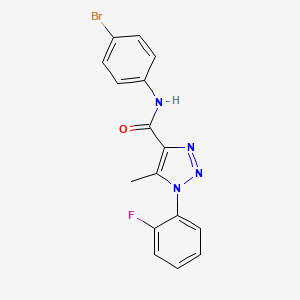![molecular formula C11H20ClNO2 B2378112 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide CAS No. 2411314-75-3](/img/structure/B2378112.png)
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IAA or Indole-3-acetamide, and it is a derivative of the plant hormone, Indole-3-acetic acid (IAA).
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide is not fully understood. However, it is believed that this compound works by mimicking the action of the natural plant hormone, Indole-3-acetic acid (IAA). IAA is known to regulate plant growth and development by promoting cell division and elongation. It is believed that IAA and its derivatives work by binding to specific receptors in the plant cell, which activates a signaling pathway that leads to the desired physiological response.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide can have various biochemical and physiological effects on plants. These effects include increased root growth, increased plant yield, and improved plant stress tolerance. Additionally, IAA and its derivatives have been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide in lab experiments is its potency. This compound is highly active and can produce significant effects at low concentrations. Additionally, IAA and its derivatives are relatively easy to synthesize, making them readily available for research purposes. However, one of the limitations of using IAA in lab experiments is its instability. This compound is highly sensitive to light and heat, which can lead to its degradation over time.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide. One of the most promising areas of research is its potential applications in the field of cancer treatment. Studies have shown that IAA and its derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. Additionally, research can be conducted to explore the use of IAA in improving plant stress tolerance and increasing plant yield in various crops.
Métodos De Síntesis
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide can be synthesized by reacting Indole-3-acetic acid with chloroacetyl chloride and isopropyl oxalate. This reaction results in the formation of IAA oxalyl chloride, which is then reacted with isopropyl oxalate to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of plant growth and development. Studies have shown that IAA is a potent plant growth regulator that can promote root growth and increase plant yield.
Propiedades
IUPAC Name |
2-chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-8(2)10-5-9(3-4-15-10)7-13-11(14)6-12/h8-10H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEZYGMMKFSLLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)






![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B2378049.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378051.png)
![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)